molecular formula C6H4BrN3 B1280659 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 868362-18-9

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1280659
CAS No.: 868362-18-9
M. Wt: 198.02 g/mol
InChI Key: NATZWIFAAIXCTQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. It has been shown to interact with enzymes such as kinases and phosphatases, which are critical in regulating cellular signaling pathways. The compound’s bromine atom enhances its binding affinity to these enzymes, leading to effective inhibition or activation. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing its binding and enhancing its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting key enzymes in this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their activity. This binding is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of specific metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Additionally, the compound’s hydrophobic properties allow it to accumulate in lipid-rich regions, enhancing its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Post-translational modifications, such as phosphorylation and acetylation, can further influence its localization and activity, directing it to specific organelles or cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically occurs in dry toluene at 140°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and broad substrate scope make it suitable for large-scale production .

Scientific Research Applications

Drug Discovery

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential as a therapeutic agent. Research indicates that it may inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions such as cancer. Inhibiting this pathway can potentially lead to reduced tumor growth and metastasis in several cancer types, including breast and lung cancer .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or intracellular targets, leading to bacterial cell death. Further research is needed to elucidate the specific mechanisms behind these effects.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. Recent advancements include microwave-mediated synthesis techniques that enhance yield and reduce reaction times. For instance, one study reported a catalyst-free method yielding up to 89% efficiency under optimized conditions .

Case Study 1: Cancer Treatment

In a preclinical study involving breast cancer cell lines treated with derivatives of triazolo compounds including this compound, significant reductions in cell proliferation were observed. The study highlighted the compound's ability to induce apoptosis through modulation of apoptosis-related proteins .

Case Study 2: Antibacterial Efficacy

Another study explored the antibacterial properties of this compound against resistant strains of bacteria. It was found effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to existing antibiotics.

Biological Activity

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS Number: 868362-18-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol
  • Structure : The compound features a fused triazole and pyridine structure with a bromine substituent at the 8-position.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes such as JAK1/JAK2 and PHD-1. These enzymes are involved in critical signaling pathways associated with inflammation and cancer progression.
  • RORγt Inverse Agonism : The compound has been identified as an inverse agonist of RORγt, a nuclear receptor implicated in autoimmune diseases .
  • Cell Signaling Modulation : It influences the ERK signaling pathway, leading to effects such as cell cycle arrest and apoptosis in cancer cells. This modulation is crucial for its potential use as an anticancer agent .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFindings
Induced apoptosis in MGC-803 cells via ERK pathway inhibition.
Exhibited potential antibacterial activity; further testing required.
Identified as an AXL receptor tyrosine kinase inhibitor with implications for cancer treatment.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of triazolo-pyridines including this compound. The study focused on their interactions with enzyme targets and their resultant biological activities:

  • Synthesis Methodology : The compound was synthesized using palladium-catalyzed reactions under specific conditions yielding significant quantities for biological testing.
  • Biological Evaluation : The synthesized compound demonstrated notable inhibition of cancer cell proliferation in vitro and showed promise for further development as a therapeutic agent.

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZWIFAAIXCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467491
Record name 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868362-18-9
Record name 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo[1,2,4]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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